4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole
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Overview
Description
4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial applications . The compound features a pyrazole ring substituted with an amino group and a Boc-protected piperazine moiety, making it a valuable scaffold for the development of therapeutic agents and other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Boc-Protected Piperazine: The Boc-protected piperazine can be attached to the pyrazole ring through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The Boc-protected piperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and proteases, thereby modulating various biochemical pathways . The Boc-protected piperazine moiety enhances the compound’s stability and bioavailability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the Boc-protected piperazine moiety.
5-Aminopyrazole: Another aminopyrazole derivative with different substitution patterns.
4-Amino-1-(3-piperazinyl)pyrazole: Similar but without the Boc protection.
Uniqueness
4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole is unique due to the presence of the Boc-protected piperazine moiety, which enhances its stability and potential for therapeutic applications .
Properties
Molecular Formula |
C15H27N5O2 |
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Molecular Weight |
309.41 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-aminopyrazol-1-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)5-4-6-20-12-13(16)11-17-20/h11-12H,4-10,16H2,1-3H3 |
InChI Key |
WYSVZXVJIZKXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)N |
Origin of Product |
United States |
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